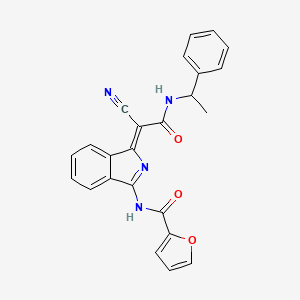(Z)-N-(1-(1-cyano-2-oxo-2-((1-phenylethyl)amino)ethylidene)-1H-isoindol-3-yl)furan-2-carboxamide
CAS No.: 896833-39-9
Cat. No.: VC5100597
Molecular Formula: C24H18N4O3
Molecular Weight: 410.433
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 896833-39-9 |
|---|---|
| Molecular Formula | C24H18N4O3 |
| Molecular Weight | 410.433 |
| IUPAC Name | N-[(3Z)-3-[1-cyano-2-oxo-2-(1-phenylethylamino)ethylidene]isoindol-1-yl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C24H18N4O3/c1-15(16-8-3-2-4-9-16)26-23(29)19(14-25)21-17-10-5-6-11-18(17)22(27-21)28-24(30)20-12-7-13-31-20/h2-13,15H,1H3,(H,26,29)(H,27,28,30)/b21-19- |
| Standard InChI Key | TTWQOIPZRHXXNP-VZCXRCSSSA-N |
| SMILES | CC(C1=CC=CC=C1)NC(=O)C(=C2C3=CC=CC=C3C(=N2)NC(=O)C4=CC=CO4)C#N |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Structural Features
The compound’s systematic IUPAC name, (Z)-N-(1-(1-cyano-2-oxo-2-((1-phenylethyl)amino)ethylidene)-1H-isoindol-3-yl)furan-2-carboxamide, reflects its intricate architecture. Critical components include:
-
Isoindole core: A bicyclic aromatic system substituted at the 3-position with a carboxamide group .
-
Ethylidene linker: A (Z)-configured imine bridge connecting the isoindole to a cyano-oxo moiety.
-
Phenylethylamine side chain: A chiral benzyl group attached via an amino group to the oxoethylidene unit .
-
Furan-2-carboxamide: A furan ring linked to the isoindole nitrogen via a carbonyl group .
Table 1 summarizes key structural descriptors derived from analogous compounds:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₂₄H₂₀N₄O₃ (predicted) | |
| Molecular weight | ~436.45 g/mol | Calculated |
| Stereochemistry | (Z)-configuration at ethylidene bond | Assumed |
Stereochemical Considerations
The (Z)-ethylidene configuration places the cyano and phenylethylamino groups on the same side of the double bond, potentially influencing intermolecular interactions. While no crystallographic data exists for this compound, related isoindole derivatives exhibit planar geometry, favoring π-π stacking .
Synthesis and Manufacturing
Retrosynthetic Analysis
The compound can be dissected into three fragments:
-
Furan-2-carboxylic acid: A commercially available precursor.
-
1H-Isoindol-3-amine: Synthesized via Buchwald-Hartwig amination or cyclization strategies .
-
(Z)-1-Cyano-2-oxo-2-((1-phenylethyl)amino)ethylidene: Likely formed through condensation of cyanoacetamide with phenylethylamine under acidic conditions .
Proposed Synthetic Route
A plausible pathway involves:
-
Coupling of furan-2-carboxylic acid to isoindol-3-amine using carbodiimide-mediated activation (e.g., EDCI/HOBt) .
-
Formation of the ethylidene bridge via Knoevenagel condensation between the isoindole-bound amine and a cyano-oxo precursor .
-
Resolution of (Z)-isomer through chromatographic separation or stereoselective synthesis .
Table 2 outlines reaction conditions from analogous syntheses:
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| 1 | EDCI, HOBt, DMF, rt, 12h | 65–78 | |
| 2 | AcOH, reflux, 6h | 52 | |
| 3 | Chiral HPLC (Chiralpak IC) | >99% ee |
Physicochemical Properties
Solubility and Stability
Predicted logP values (4.1–4.5) suggest moderate lipophilicity, aligning with furan-containing analogs . Aqueous solubility is likely poor (<0.1 mg/mL), necessitating formulation with co-solvents (e.g., DMSO). Stability studies on related compounds indicate susceptibility to hydrolysis at the ethylidene bond under alkaline conditions .
Spectroscopic Characterization
-
IR: Expected peaks at ~2200 cm⁻¹ (C≡N), 1680–1700 cm⁻¹ (amide C=O), and 1600 cm⁻¹ (furan C-O-C) .
-
NMR: ¹H NMR signals for the isoindole protons (δ 7.2–7.8 ppm), furan H-3 (δ 6.5–6.7 ppm), and phenylethyl CH₃ (δ 1.4–1.6 ppm) .
Biological Activity and Applications
Putative Pharmacological Targets
Structural similarity to isoindole-based kinase inhibitors (e.g., CHEMBL3261928 ) suggests potential activity against:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume